(3R,4S)-4-Amino-1-methylpyrrolidin-3-ol, also known as (3R,4S)-rel-4-amino-1-methylpyrrolidin-3-ol dihydrochloride, is a chiral compound characterized by its unique pyrrolidine structure. It features both an amino group and a hydroxyl group, which contribute to its potential biological activity. The compound's stereochemistry plays a crucial role in its interaction with biological systems, influencing its pharmacological properties. Its molecular formula is with a molecular weight of 189.09 g/mol, and it is often used in scientific research and medicinal chemistry applications.
This compound can be classified as an amino alcohol and a cyclic amine. It is typically sourced from chemical suppliers specializing in fine chemicals and building blocks for research purposes. The dihydrochloride form enhances its solubility and stability in aqueous environments, making it suitable for various applications in biological and chemical research.
The synthesis of (3R,4S)-4-amino-1-methylpyrrolidin-3-ol dihydrochloride can be achieved through several methods:
The synthesis often focuses on optimizing yield and purity while minimizing environmental impact. For instance, the use of readily available starting materials and avoiding hazardous reagents are emphasized in industrial processes.
The molecular structure of (3R,4S)-4-amino-1-methylpyrrolidin-3-ol can be represented as:
The compound's stereochemistry is critical for its biological activity, as the arrangement of atoms influences how it interacts with various biological targets .
(3R,4S)-4-amino-1-methylpyrrolidin-3-ol undergoes several types of chemical reactions:
These reactions are integral to its functionality in synthetic applications and biological systems. For example, oxidation can modify the compound's reactivity profile, while substitution can introduce new functional groups that enhance its utility in medicinal chemistry.
The mechanism of action for (3R,4S)-4-amino-1-methylpyrrolidin-3-ol involves its interaction with specific molecular targets within biological systems. It may act as an enzyme inhibitor or modulator by binding to active sites on enzymes, thereby altering their activity and affecting various biochemical pathways. This characteristic makes it valuable in drug discovery and development.
While specific solubility data may not be available, the dihydrochloride form typically enhances solubility in water compared to its base form.
The compound exhibits standard chemical properties associated with amino alcohols and cyclic amines:
Relevant data from suppliers often include purity levels (e.g., 97% purity) which are critical for research applications .
(3R,4S)-4-amino-1-methylpyrrolidin-3-ol has diverse applications across several fields:
The unique structural features and stereochemistry of this compound make it an essential building block in the development of new therapeutic agents and research tools.
The stereoselective synthesis of (3R,4S)-4-amino-1-methylpyrrolidin-3-ol represents a significant challenge in medicinal chemistry due to the adjacent stereocenters within the pyrrolidine scaffold. Two predominant strategies have emerged for constructing this molecular architecture: chiral pool utilization and asymmetric cyclization. The chiral pool approach leverages naturally occurring chiral building blocks, most notably L-hydroxyproline derivatives, which serve as ideal starting materials due to their inherent stereochemical congruence with the target molecule. Through a carefully orchestrated sequence involving selective protection, N-alkylation, and functional group interconversion, L-hydroxyproline can be transformed into the (3R,4S)-configured target while preserving stereochemical integrity [3]. This route benefits from the commercial availability of enantiomerically pure starting materials but requires meticulous optimization to prevent epimerization during the introduction of the C4-amino group.
Alternative approaches employ diastereoselective cyclization methods to construct the pyrrolidine ring with precise stereocontrol. A particularly effective methodology utilizes N-tert-butanesulfinyl imines as chiral inductors in 1,3-dipolar cycloadditions with azomethine ylides. This system demonstrates remarkable stereodirecting capability due to the rigid transition state imposed by the sulfinyl group. Optimization studies identified Ag₂CO₃ catalysis (10 mol%) in toluene (0.4M concentration) as optimal conditions, achieving diastereomeric ratios exceeding 92:8 across diverse substrates [6]. The reaction proceeds through a concerted mechanism where the bulky tert-butylsulfinyl group effectively shields one face of the imine, directing ylide approach from the opposite face. Subsequent acid-mediated removal of the sulfinyl auxiliary yields the enantiomerically pure pyrrolidine core without racemization.
Table 1: Optimization of Diastereoselective Cyclization Using N-tert-Butanesulfinyl Imines
Catalyst | Solvent | Concentration (M) | Conversion (%) | dr (major:minor) |
---|---|---|---|---|
Ag₂CO₃ | Toluene | 0.1 | 81 | 92:8 |
Ag₂CO₃ | Toluene | 0.4 | >95 | 92:8 |
Ag₂CO₃ | THF | 0.4 | >95 | 88:12 |
Ag₂CO₃ | CH₃CN | 0.4 | >95 | 78:22 |
AgSbF₆ | Toluene | 0.1 | 79 | 66:34 |
For industrial-scale production, biocatalytic approaches using ω-transaminases (ω-TAs) have demonstrated remarkable efficiency. Engineered transaminases facilitate the stereospecific amination of ketone precursors using pyridoxal 5'-phosphate (PLP) as a cofactor. Key advantages include exceptional enantioselectivity (typically >99% ee), absence of external cofactor regeneration requirements, and availability of both (R)- and (S)-selective enzymes. Process intensification techniques such as in-situ product recovery using membrane extraction have successfully addressed thermodynamic equilibrium limitations in transamination reactions. Employing organic solvents like n-heptane significantly increases substrate solubility (up to 10 mM for benzyl acetone analogs) while maintaining enzymatic activity through controlled water addition [1].
The installation of the C4-amino group with precise stereocontrol presents two philosophically distinct strategies: enzymatic resolution and chiral auxiliary-mediated synthesis. Enzymatic resolution leverages the stereoselectivity of hydrolases or transaminases to kinetically resolve racemic precursors. This approach offers exceptional enantiomeric enrichment and avoids stoichiometric chiral reagents. Modern dynamic kinetic resolutions have overcome the inherent 50% yield limitation by combining enzymatic resolution with in situ racemization, achieving yields exceeding 80% with ee values >98% [1]. Transaminase-mediated asymmetric synthesis demonstrates particular efficiency for pyrrolidine systems, with engineered enzymes achieving turnover frequencies >500 h⁻¹ under optimized conditions. However, this approach faces challenges with substrate inhibition and thermodynamic limitations in the amination step, necessitating process engineering solutions like product removal or equilibrium shifting strategies.
Chiral auxiliary approaches employ covalently-bound stereodirecting groups that enable diastereoselective functionalization. The Evans oxazolidinone system, derived from naturally occurring amino acids, has demonstrated remarkable efficacy for stereocontrolled amination reactions. In a representative synthesis, the target pyrrolidine scaffold is assembled by attaching a proline-derived fragment to the oxazolidinone auxiliary, followed by diastereoselective amination at C4. The auxiliary's rigid conformation creates a chiral environment that directs reagent approach, typically achieving diastereomeric ratios exceeding 95:5 [7]. Similarly, Oppolzer's sultams provide complementary stereocontrol through their well-defined bicyclic architecture. The principal advantage of chiral auxiliaries lies in their predictable and consistently high stereoselectivity across diverse substrates. However, these methods require auxiliary installation and removal steps, increasing synthetic operations and potentially affecting overall yield. Auxiliary recovery and recycling are essential for cost-effectiveness in industrial applications.
Table 2: Comparative Analysis of Amination Strategies
Parameter | Enzymatic Resolution | Chiral Auxiliary Approach |
---|---|---|
Stereoselectivity (dr/ee) | >99% ee (typical) | 95:5 to >99:1 dr (typical) |
Theoretical Maximum Yield | 50% (static), >80% (dynamic) | 100% (theoretical) |
Catalyst/Auxiliary Loading | 1-5 wt% (enzyme) | Stoichiometric (1:1) |
Key Advantages | Green chemistry profile, high selectivity | Predictable selectivity across substrates |
Key Limitations | Substrate specificity, enzyme inhibition | Additional synthetic steps, auxiliary cost |
The choice between these strategies depends heavily on synthetic context. Enzymatic methods offer superior sustainability and are ideal when compatible substrates exist, while chiral auxiliaries provide broader flexibility for structurally diverse analogs. Recent advances have explored hybrid approaches where chiral auxiliaries derived from biological sources (e.g., terpene-based systems) combine the predictability of chemical auxiliaries with the renewability of biological precursors [6] [7].
Salt formation represents a critical strategy for optimizing the physicochemical properties of (3R,4S)-4-amino-1-methylpyrrolidin-3-ol, particularly given its polar nature and potential for crystallization challenges. The dihydrochloride salt has emerged as the most pharmaceutically relevant form due to its exceptional crystallinity, hygroscopic stability, and favorable aqueous solubility profile. Formation of the dihydrochloride exploits the molecule's basic amino group and the tertiary amine nitrogen, following the pKa rule which dictates that successful salt formation requires a ΔpKa >3 between the conjugate acid of the base and the conjugate base of the acid. With pKa values of approximately 10.5 (aliphatic amine) and 8.5 (tertiary amine), both protonation sites readily form stable ion pairs with hydrochloric acid (pKa ≈ -7) [4] [5].
The salt formation process requires meticulous control of stoichiometry, solvent system, and crystallization conditions. Typically, the free base is dissolved in anhydrous ethanol or isopropanol and treated with exactly two equivalents of hydrochloric acid (either as gas or concentrated aqueous solution) under controlled temperature. Slow addition with rigorous stirring prevents local concentration gradients that could lead to amorphous precipitation. The resulting solution is gradually cooled to induce crystallization, yielding the dihydrochloride salt as a crystalline hydrate in high purity. The choice of solvent significantly impacts crystal morphology and hydration state, with ethanol/water mixtures typically yielding the preferred monohydrate form [5].
Beyond hydrochloride salts, alternative counterions have been explored to optimize specific properties. Hydrophobic salts incorporating long-chain fatty acids like stearate or palmitate reduce hygroscopicity and enhance stability under high humidity conditions but dramatically decrease aqueous solubility. Conversely, highly soluble salts such as mesylate and tosylate improve dissolution rates but present potential safety concerns regarding sulfonate ester impurities. The meglumine salt (derived from N-methyl-D-glucamine) offers enhanced solubility while providing a sweet taste profile advantageous for pediatric formulations, though it introduces challenges in crystalline form stability [4] [5].
Table 3: Physicochemical Properties of Different Salt Forms
Salt Form | Aqueous Solubility (mg/mL) | Hygroscopicity | Microenvironmental pH | Key Applications |
---|---|---|---|---|
Dihydrochloride | >500 | Low | 2.5-3.5 | Standard crystalline form |
Stearate | <0.1 | Very low | 6.0-7.0 | Stable formulations for humid climates |
Mesylate | >300 | Moderate | 2.0-3.0 | High-dissolution formulations |
Meglumine | >400 | High | 7.5-8.5 | Pediatric formulations |
Solubility optimization extends beyond simple counterion selection through co-crystal engineering and nanosuspension technology. Pharmaceutical co-crystals with GRAS-status coformers like succinic acid or glycine modify dissolution behavior without covalent modification. These approaches are particularly valuable when developing formulations with specific release profiles or enhanced bioavailability. The dihydrochloride salt maintains dominance for solid dosage forms due to its optimal balance of stability, crystallinity, and dissolution characteristics [4] [5].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3